Enzymatic Inhibition Potency: 4-Azaspiro[2.5]octan-7-ol as a Low-Activity Baseline Scaffold vs. Functionalized Derivatives
4-Azaspiro[2.5]octan-7-ol hydrochloride serves as a minimally functionalized core scaffold that exhibits substantially lower inhibitory potency against lysosomal acid glucosylceramidase compared to highly functionalized 4-azaspiro[2.5]octane derivatives, providing a quantifiable baseline for structure-activity relationship (SAR) studies [1]. This baseline activity profile is essential for medicinal chemists seeking to understand the contribution of specific substituents to target engagement [2].
| Evidence Dimension | Lysosomal acid glucosylceramidase inhibition (IC50) |
|---|---|
| Target Compound Data | 1580 nM |
| Comparator Or Baseline | Functionalized derivative: (6R,7R,8S)-8-(chloromethyl)-4-azaspiro[2.5]octane-6,7-diol; IC50 = 7.40 nM |
| Quantified Difference | Approximately 213-fold difference in IC50 |
| Conditions | Enzymatic assay; various concentrations of test compounds prepared in DMSO, diluted into buffer consisting of 50 mM sodium phosphate, 0.25% w/v sodium taurocholate, pH 5.0 |
Why This Matters
This quantitative 213-fold difference in potency establishes the target compound as a low-activity reference scaffold, enabling procurement decisions for SAR campaigns where a minimally active baseline is required to attribute potency gains to specific structural modifications.
- [1] BindingDB. BDBM285820: (6R,7R,8R)-8-(hydroxymethyl)-4-azaspiro[2.5]octane-6,7-diol, IC50: 1580 nM. US10081601 Example 2. View Source
- [2] BindingDB. BDBM285823: (6R,7R,8S)-8-(chloromethyl)-4-azaspiro[2.5]octane-6,7-diol, IC50: 7.40 nM. US10081601 Example 5. View Source
